Opipramol dihydrochloride

Descripción general

Descripción

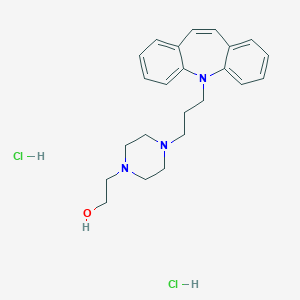

Opipramol, sold under the brand name Insidon among others, is an anxiolytic and tricyclic antidepressant that is used throughout Europe . It is typically used in the treatment of generalized anxiety disorder (GAD) and somatoform disorders . Despite chemically being a tricyclic dibenzazepine (iminostilbene) derivative similar to imipramine, opipramol is not a monoamine reuptake inhibitor like most other tricyclic antidepressants, and instead, acts primarily as a SIGMAR1 agonist .

Synthesis Analysis

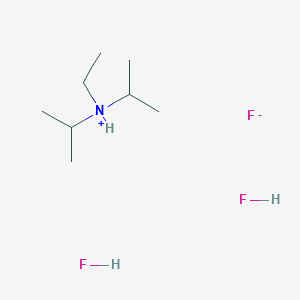

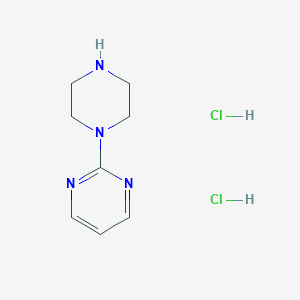

Opipramol dihydrochloride has been studied, research revealing that the dihydrochloride formation is a consequence of the protonation of both N atoms found within the piperazine unit, resulting in a chair type conformation for the diazacyclohexane ring .Molecular Structure Analysis

The molecular structure of this compound has been studied. Protonation took place exclusively on both nitrogen atoms of the piperazine unit. The diazacyclohexane ring adopts a 4 C 1 ( N3 C N2 ) conformation .Chemical Reactions Analysis

Thermogravimetric and derivative thermogravimetric analysis proved the stability of this compound up until 150 °C followed by a single mass loss of approximately 80% up until 350 °C . A multi-process degradation was suggested by the differential scanning calorimetry evaluation and later confirmed by the use of the kinetic methods .Physical And Chemical Properties Analysis

The thermal stability and kinetic evaluation of this compound was performed in an oxidative atmosphere on the 30–450 °C temperature range using multiple heating rates . Thermogravimetric and derivative thermogravimetric analysis proved the stability of this compound up until 150 °C followed by a single mass loss of approximately 80% up until 350 °C .Aplicaciones Científicas De Investigación

Uso como antidepresivo y ansiolítico

Opipramol dihydrochloride se utiliza principalmente como antidepresivo y ansiolítico. Es un antidepresivo tricíclico atípico que actúa principalmente como agonista del receptor sigma . A diferencia de los antidepresivos tricíclicos clásicos, no inhibe la recaptación de monoaminas, pero tiene una alta afinidad por los receptores sigma, lo que está asociado con sus efectos terapéuticos .

Manejo del trastorno de ansiedad generalizada

El compuesto se ha utilizado en la farmacoterapia del trastorno de ansiedad generalizada. Su mecanismo de acción único lo convierte en una opción valiosa para pacientes que pueden no responder bien a otros tipos de medicamentos .

Tratamiento del trastorno de síntomas somáticos

This compound también está indicado para el tratamiento del trastorno de síntomas somáticos, proporcionando alivio para quienes experimentan síntomas físicos que son significativos y causan angustia .

Manejo del bruxismo severo del sueño

Ensayos clínicos recientes han destacado la eficacia de Opipramol en el manejo del bruxismo severo del sueño. Un ensayo de farmacoterapia de 8 semanas con una dosis diaria de Opipramol de 100 mg a la hora de acostarse mostró una disminución en los episodios de bruxismo por hora de sueño en un número significativo de participantes .

Trastornos por uso de sustancias

Hay evidencia que sugiere que Opipramol puede aliviar la ansiedad y la depresión comúnmente asociadas con los trastornos por uso de sustancias. Esto ofrece una nueva vía terapéutica para las personas que luchan contra problemas de salud mental relacionados con la adicción .

Estabilidad térmica y evaluación cinética

Desde una perspectiva de investigación farmacéutica, this compound ha sido objeto de estudios que se centran en su estabilidad térmica y evaluación cinética. Estos estudios son cruciales para comprender el proceso de degradación y garantizar la calidad y seguridad del fármaco durante el almacenamiento y el uso .

Mecanismo De Acción

Target of Action

Opipramol dihydrochloride, commonly known as Opipramol, is an anxiolytic and tricyclic antidepressant used throughout Europe Instead, it acts primarily as a SIGMAR1 agonist . The SIGMAR1 receptor is involved in the regulation of various cellular processes, including ion channel activity, differentiation, proliferation, and apoptosis .

Mode of Action

Opipramol’s interaction with the SIGMAR1 receptor leads to a series of changes in the cellular environment. As an agonist, it binds to the receptor and activates it, triggering a response. This response includes the regulation of ion channel activity and influences on differentiation, proliferation, and apoptosis .

Biochemical Pathways

These processes may involve changes in ion channel activity, cell differentiation, proliferation, and apoptosis .

Pharmacokinetics

Opipramol is rapidly and completely absorbed by the gastrointestinal tract . It has a bioavailability of 94% . The drug is metabolized in the liver, primarily through the CYP2D6 isoenzyme . The elimination half-life of Opipramol in plasma is 6–11 hours . It is excreted in urine (70%) and feces (10%) .

Result of Action

The molecular and cellular effects of Opipramol’s action are primarily related to its interaction with the SIGMAR1 receptor. By activating this receptor, Opipramol can influence a variety of cellular processes, potentially leading to changes in ion channel activity, cell differentiation, proliferation, and apoptosis .

Action Environment

The action, efficacy, and stability of Opipramol can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the conditions in the gastrointestinal tract. Additionally, factors such as the presence of other drugs can influence Opipramol’s metabolism and excretion

Safety and Hazards

Propiedades

IUPAC Name |

2-[4-(3-benzo[b][1]benzazepin-11-ylpropyl)piperazin-1-yl]ethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O.2ClH/c27-19-18-25-16-14-24(15-17-25)12-5-13-26-22-8-3-1-6-20(22)10-11-21-7-2-4-9-23(21)26;;/h1-4,6-11,27H,5,12-19H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLTOEESOSYKJBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42)CCO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

315-72-0 (Parent) | |

| Record name | Opipramol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000909397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5045752 | |

| Record name | Opipramol dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

909-39-7 | |

| Record name | Opipramol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000909397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Opipramol dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[3-(5H-dibenz(b,f)azepin-5-yl)propyl]piperazine-1-ethanol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-[3-(5H-Dibenz(b,f)azepin-5-yl)propyl]piperazine-1-ethanol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OPIPRAMOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B49OBI656M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

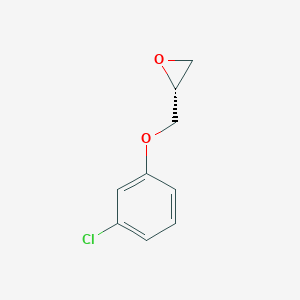

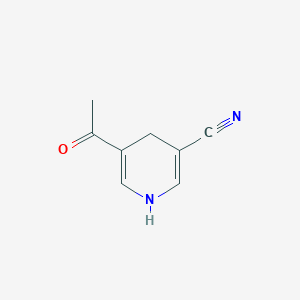

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

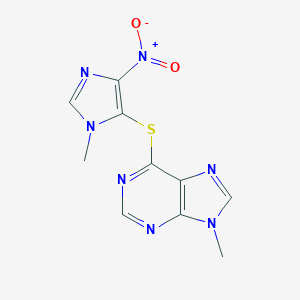

Feasible Synthetic Routes

Q & A

Q1: Can you describe the structural characteristics of Opipramol dihydrochloride and an analytical technique used to quantify it in biological samples?

A2: this compound, with the systematic name 4-{3-[2-azatricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl]propyl}-1-(2-hydroxyethyl)piperazine-1,4-diium dichloride, is a piperazine derivative. [] Structurally, it features a diazacyclohexane ring in a chair conformation. [] A sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method has been developed to quantify this compound in human plasma, utilizing this compound as an internal standard. []

Q2: How does the dissolution rate of this compound vary in different media, and what implications does this have for its formulation?

A3: The dissolution rate of this compound is influenced by the pH of the surrounding medium. [] Studies using different buffer solutions (distilled water, pH 1.2 HCl buffer, and pH 7.4 phosphate buffer) revealed variations in the drug release profiles from matrix tablets. [] These findings highlight the importance of considering the dissolution behavior of this compound in different physiological environments when developing optimal formulations to achieve desired release characteristics. []

Q3: What strategies have been explored to achieve sustained release of this compound in tablet formulations?

A4: Researchers have investigated various polymers to develop sustained-release matrix tablets of this compound. [] Hydroxypropyl Methylcellulose (HPMC), Hydroxypropylcellulose (HPC), and Carbopol®941 were tested at different concentrations (10% and 20%). [] Results indicated that Carbopol®941 at a lower concentration (10%) exhibited the most promising sustained-release properties, while HPMC and HPC required higher concentrations (20%) to achieve similar effects. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(dodecanoyloxy)propyl dodecanoate](/img/structure/B164513.png)

![2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-3-methyl-2-(2-methylpropoxycarbonylamino)butanoyl]amino]-3-phenylmethoxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-[4-[(4-bromophenyl)methoxycarbonyloxy]phenyl]propanoic acid](/img/structure/B164550.png)